3,5-Difluorobenzophenone
Description
Structure
2D Structure
3D Structure
Propriétés
IUPAC Name |
(3,5-difluorophenyl)-phenylmethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8F2O/c14-11-6-10(7-12(15)8-11)13(16)9-4-2-1-3-5-9/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNRLNUIMFIMZLI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=CC(=CC(=C2)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8F2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20341043 | |
| Record name | 3,5-Difluorobenzophenone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20341043 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
179113-89-4 | |
| Record name | 3,5-Difluorobenzophenone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20341043 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,5-Difluorobenzophenone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies and Reaction Mechanisms of 3,5 Difluorobenzophenone
Established Synthetic Pathways for 3,5-Difluorobenzophenone
The synthesis of this compound is primarily achieved through well-established electrophilic aromatic substitution reactions.
Friedel-Crafts Acylation Routes and Precursors
The most common and industrially significant method for synthesizing benzophenones, including the 3,5-difluoro analogue, is the Friedel-Crafts acylation. googleapis.comgoogle.com This electrophilic aromatic substitution reaction involves the acylation of an aromatic ring with an acyl halide or anhydride, catalyzed by a strong Lewis acid. googleapis.com
For the synthesis of this compound, the reaction proceeds by treating 1,3-difluorobenzene (B1663923) with benzoyl chloride. A strong Lewis acid, typically anhydrous aluminum chloride (AlCl₃), is used as a catalyst. googleapis.com The catalyst activates the benzoyl chloride by forming a complex, which generates a highly electrophilic acylium ion. The nucleophilic aromatic ring of 1,3-difluorobenzene then attacks this acylium ion. Due to the electron-withdrawing nature of the carbonyl group, the resulting ketone product is less reactive than the starting material, which prevents multiple acylations from occurring. googleapis.com
Table 1: Precursors and Catalyst in Friedel-Crafts Acylation for this compound
| Role | Chemical Compound | Formula |
|---|---|---|
| Aromatic Substrate | 1,3-Difluorobenzene | C₆H₄F₂ |
| Acylating Agent | Benzoyl Chloride | C₇H₅ClO |
Other Synthetic Strategies
While Friedel-Crafts acylation is the principal route, other general methods for benzophenone (B1666685) synthesis exist, though they are less commonly cited specifically for the 3,5-difluoro isomer. One such method involves the oxidation of diphenylmethane (B89790) derivatives. For instance, the general synthesis of 4,4'-difluorobenzophenone (B49673) can be achieved by oxidizing 4,4'-difluorodiphenylmethane. google.com A similar pathway could theoretically be applied to produce this compound from a corresponding 3,5-difluorodiphenylmethane precursor. However, the Friedel-Crafts route remains the most direct and widely utilized strategy.
Synthesis of Derivatives and Analogues
This compound serves as a valuable monomer in the synthesis of advanced polymers, such as poly(aryl ether ketone)s (PAEKs). wright.edu Its functionalization is primarily achieved through nucleophilic aromatic substitution (SNAr) reactions, where the fluorine atoms act as leaving groups. wright.eduwright.edu
Functionalization through Nucleophilic Aromatic Substitution (NAS) Reactions
Nucleophilic aromatic substitution is a key reaction for modifying this compound. wright.edu Unlike electrophilic substitutions, SNAr reactions involve the attack of a nucleophile on an electron-poor aromatic ring, leading to the displacement of a leaving group. wikipedia.orgmasterorganicchemistry.com The presence of electron-withdrawing groups on the aromatic ring is crucial for activating it towards nucleophilic attack. wikipedia.orglibretexts.org
In this compound, the powerful electron-withdrawing benzoyl group deactivates the aromatic ring for electrophilic attack but activates it for nucleophilic attack. masterorganicchemistry.com This allows for the sequential displacement of the two fluorine atoms by various nucleophiles, leading to the formation of ethers, amines, and other derivatives. This reactivity is harnessed in polymerization reactions, for example, by reacting this compound with bisphenols to create PEEK analogues. wright.edu
Reactivity of Electrophilic Sites and Fluoride (B91410) Displacement
The SNAr mechanism proceeds via a two-step addition-elimination process. masterorganicchemistry.comnih.gov
Addition of the Nucleophile : A nucleophile attacks the carbon atom bearing a fluorine atom. This is the rate-determining step and results in the formation of a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. nih.gov
Elimination of the Leaving Group : The aromaticity of the ring is restored by the expulsion of the fluoride ion, which is a good leaving group.
The benzoyl group plays a critical role in stabilizing the negatively charged Meisenheimer intermediate through resonance, even though it is positioned meta to the fluorine atoms. masterorganicchemistry.comlibretexts.org While ortho and para electron-withdrawing groups provide more effective resonance stabilization, the strong inductive effect of the carbonyl group significantly increases the electrophilicity of the entire ring, making the carbons attached to the fluorine atoms susceptible to nucleophilic attack. libretexts.org The high electronegativity of the fluorine atoms further enhances the electrophilicity of these sites.
Meta-Fluorine Displacement Studies
The fluorine atoms at the meta positions relative to the benzoyl group are the sites of nucleophilic attack. In the synthesis of poly(ether ether ketone) (PEEK) analogues, the displacement of these meta-fluorine atoms is a critical step. Research into the synthesis of functionalized PEEK copolymers has monitored the displacement of meta-fluorine atoms on similar starting materials like 3,5,4'-trifluorobenzophenone. These studies are crucial for controlling the polymerization process and tailoring the properties of the resulting polymer. The successful displacement ensures the incorporation of the monomer into the polymer backbone and helps prevent undesirable outcomes like gelation by maintaining low viscosity during the reaction. core.ac.uk
Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki Coupling)
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are powerful tools for forming carbon-carbon bonds. While specific examples detailing the synthesis of this compound using this method are not prevalent in the literature, the general applicability of the reaction is well-established for fluorinated aromatics. This methodology would typically involve the cross-coupling of a 3,5-difluorophenyl boronic acid derivative with a benzoyl halide, or conversely, a phenylboronic acid with a 3,5-difluorobenzoyl halide, in the presence of a palladium catalyst and a base. The reaction is highly valued in medicinal chemistry and materials science for its tolerance of a wide range of functional groups and its effectiveness under mild conditions.
Table 1: Typical Conditions for Suzuki-Miyaura Coupling
| Component | Example |
|---|---|
| Palladium Catalyst | Pd(PPh₃)₄, Pd(dppf)Cl₂ |
| Base | K₂CO₃, Na₃PO₄, Cs₂CO₃ |
| Solvent | Toluene, Dioxane, DMF |
| Reactants | Aryl Halide & Arylboronic Acid |
Catalyst-Free Nucleophilic Substitution Reactions
Recent advancements in green chemistry have promoted the development of solvent- and catalyst-free reactions. For fluorinated compounds, these reactions can proceed through direct hydrogen-bond interactions between the fluorinated reactant and a nucleophile. researchgate.net While specific studies focusing solely on catalyst-free reactions with this compound are limited, the principle applies. The electron-withdrawing nature of the fluorine atoms and the benzoyl group makes the aromatic ring susceptible to nucleophilic attack. Reactions with strong nucleophiles, such as amines or phenoxides, could potentially proceed without a catalyst, often driven by thermal energy and the intrinsic reactivity of the substrates. Such methods offer benefits like reduced environmental impact and simplified product purification. researchgate.net
Derivatization for Specific Applications (e.g., Medicinal Chemistry)
This compound serves as a key building block in the synthesis of advanced polymers, particularly PEEK analogues. By reacting this compound with a bisphenol like hydroquinone (B1673460) via nucleophilic aromatic substitution, a polymer with a pendant benzoyl group is formed. wright.edu This "pre-functionalization" approach allows for the synthesis of PEEK copolymers with tailored properties, such as improved processability and controlled crystallinity, by adjusting the ratio of this compound to the traditional monomer, 4,4'-difluorobenzophenone. wright.edu These modified polymers are investigated for high-performance applications in electronics, aerospace, and medicine due to their thermal stability and chemical resistance. wright.edu
Table 2: PEEK Analogue Synthesis via Nucleophilic Aromatic Substitution
| Reactant 1 | Reactant 2 | Reaction Type | Key Feature |
|---|---|---|---|
| This compound | Hydroquinone | Nucleophilic Aromatic Substitution | Creates pendant benzoyl group |
| 4,4'-Difluorobenzophenone | Hydroquinone | Nucleophilic Aromatic Substitution | Forms traditional PEEK backbone |
Mechanistic Investigations of this compound Reactions
Understanding the reaction mechanisms of this compound is essential for predicting its reactivity and designing synthetic routes.
Electrophilic Aromatic Substitution (EAS) with Meta-Directing Groups
Electrophilic aromatic substitution on the difluorinated ring of this compound is challenging due to the presence of three deactivating groups. The benzoyl group is a strong deactivator and a meta-director. The two fluorine atoms are also deactivating (due to their inductive effect) but are ortho-, para-directors (due to resonance). libretexts.org In a competitive scenario, the powerful meta-directing effect of the benzoyl group would likely dominate, directing any incoming electrophile to the C4 position. However, the cumulative deactivation from all three substituents makes the ring significantly less reactive than benzene, requiring harsh reaction conditions for any EAS reaction to occur. libretexts.org
Table 3: Directing Effects of Substituents on EAS
| Substituent | Reactivity Effect | Directing Effect |
|---|---|---|
| -F (Fluorine) | Deactivating | Ortho, Para |
| -C(O)R (Benzoyl) | Deactivating | Meta |
Nucleophilic Aromatic Substitution (NAS) Mechanisms
The most significant reaction pathway for this compound is nucleophilic aromatic substitution (SNAr). This reaction proceeds via an addition-elimination mechanism. The aromatic ring is rendered electron-deficient (electrophilic) by the strong electron-withdrawing effects of the benzoyl group and the two fluorine atoms. masterorganicchemistry.com
The mechanism involves two key steps:
Addition of the Nucleophile: A nucleophile attacks one of the carbons bearing a fluorine atom. This is typically the rate-determining step and results in the formation of a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. The negative charge is delocalized across the aromatic system and onto the oxygen atom of the carbonyl group. masterorganicchemistry.com
Elimination of the Leaving Group: The aromaticity of the ring is restored by the elimination of the fluoride ion, which is a good leaving group.
This SNAr mechanism is central to the polymerization reactions where this compound is used as a monomer, allowing for the formation of polyether linkages by displacing the fluoride ions with phenoxide nucleophiles. wright.edu
C-H and C-F Activation Pathways in Transition Metal Catalysis
Transition metal catalysis has emerged as a powerful tool for the formation of carbon-carbon bonds, offering alternatives to classical methods. In the context of this compound synthesis, both the activation of C-H bonds on a difluorobenzene precursor and the activation of C-F bonds on a functionalized derivative represent cutting-edge approaches.
A plausible and direct method for the synthesis of this compound is the transition metal-catalyzed C-H acylation of 1,3-difluorobenzene. This approach, analogous to a Friedel-Crafts acylation, would involve the direct coupling of 1,3-difluorobenzene with a benzoyl group source, such as benzoyl chloride. While traditional Friedel-Crafts reactions rely on stoichiometric amounts of strong Lewis acids, transition metal catalysis offers a more sustainable and potentially more selective alternative.
The catalytic cycle for such a transformation, likely involving a palladium or rhodium catalyst, would commence with the coordination of the transition metal to the 1,3-difluorobenzene ring. Subsequent C-H bond cleavage, often the rate-determining step, would form a metallacyclic intermediate. This step is typically facilitated by a directing group or can proceed through a concerted metalation-deprotonation mechanism. Oxidative addition of the benzoyl source to the metal center, followed by reductive elimination, would then furnish the desired this compound and regenerate the active catalyst.
While specific examples of transition metal-catalyzed C-H acylation to produce this compound are not extensively documented, related transformations provide strong evidence for the feasibility of this pathway. For instance, the acylation of fluorobenzene (B45895) with benzoyl chloride has been achieved using rare earth metal triflates as catalysts, demonstrating the viability of C-H activation on a fluorinated aromatic ring for ketone synthesis.
| Catalyst System | Potential Acylating Agent | Plausible Reaction Conditions | Anticipated Yield Range | Key Mechanistic Step |
|---|---|---|---|---|
| [Rh(CO)2Cl]2 / Ligand | Benzoyl Chloride | 120-150 °C, Inert Atmosphere | Moderate to Good | Directed C-H Metalation |
| Pd(OAc)2 / Phosphine Ligand | Benzoyl Anhydride | 100-140 °C, Base Additive | Moderate | Concerted Metalation-Deprotonation |
| Ni(cod)2 / N-Heterocyclic Carbene | Benzoyl Fluoride | 80-120 °C, Reductive Conditions | Good | Oxidative Addition/Reductive Elimination |
An alternative and mechanistically distinct approach involves the activation of a carbon-fluorine bond. The C-F bond is the strongest single bond in organic chemistry, making its selective cleavage a significant challenge. However, transition metal complexes, particularly those of nickel and palladium, have been shown to mediate this difficult transformation.
A hypothetical synthetic route to this compound via C-F activation could involve the carbonylative cross-coupling of a 1,3,5-trifluorobenzene (B1201519) derivative. In this scenario, a transition metal catalyst would insert into a C-F bond of the trifluorinated arene. Subsequent carbonylation with carbon monoxide would form an aroyl-metal intermediate. The final step would involve a cross-coupling reaction with a phenylating agent, such as phenylboronic acid or phenylzinc chloride, to yield this compound.
The success of such a reaction would be highly dependent on the ability of the chosen catalyst to selectively activate one C-F bond in the presence of others and to facilitate the subsequent carbonylation and cross-coupling steps. Research into nickel-catalyzed cross-coupling reactions for the synthesis of diaryl ketones has demonstrated the utility of this metal in forming the core benzophenone structure.
| Catalyst System | Starting Material | Coupling Partner | Potential Reaction Conditions | Anticipated Yield Range | Key Mechanistic Step |
|---|---|---|---|---|---|
| Pd(PPh3)4 / CO (1 atm) | 1-Bromo-3,5-difluorobenzene | Phenylboronic Acid | 80-110 °C, Base, Solvent | Good to Excellent | Oxidative Addition to C-Br, Carbonylation, Suzuki Coupling |
| NiCl2(dppp) / CO (1 atm) | 1,3,5-Trifluorobenzene | Phenylmagnesium Bromide | 60-100 °C, Reductive Conditions | Moderate | Selective C-F Oxidative Addition, Carbonylation, Grignard Coupling |
Advanced Polymerization Studies Involving 3,5 Difluorobenzophenone
Poly(ether ether ketone) (PEEK) and Poly(aryl ether ketone) (PAEK) Analogues
The synthesis of PEEK and PAEK analogues using 3,5-Difluorobenzophenone has allowed for the creation of polymers with the same chemical composition as traditional PEEK but with vastly different physical properties. By replacing a portion of the linear 4,4'-Difluorobenzophenone (B49673) with its geometric isomer, this compound, researchers can precisely tune the structure-property relationships of the resulting materials.
The co-polymerization of this compound with conventional monomers like 4,4'-Difluorobenzophenone and hydroquinone (B1673460) is a primary method for producing modified PEEK analogues, often referred to as "m-PEEK". The ratio between the two difluorobenzophenone isomers in the polymerization reaction has a profound impact on the thermal and solubility characteristics of the final polymer.
As the concentration of this compound is increased, the resulting copolymers transition from semi-crystalline to completely amorphous materials. This change is a direct result of the disruption of chain packing caused by the meta-linkages. For instance, copolymers with a 90:10 ratio of 4,4'- to this compound remain semi-crystalline and have limited solubility. However, when the ratio is lowered to 75:25 or 50:50, the PEEK derivatives become fully amorphous and readily soluble in common organic solvents like N-methyl-pyrrolidinone (NMP). This enhanced solubility is a significant advantage for polymer processing.
The thermal properties are also directly influenced by the monomer ratio. While the thermal stability remains high across the series, with 5% weight loss temperatures (Td-5%) generally above 450°C, the glass transition temperature (Tg) and melting temperature (Tm) change significantly with the polymer's crystallinity.
| 4,4'-DFBP:3,5'-DFBP Ratio | Crystallinity | Glass Transition Temp. (Tg) | Melting Temp. (Tm) | 5% Weight Loss Temp. (Td-5%) | Solubility in NMP |
|---|---|---|---|---|---|
| 100:0 (PEEK) | Semi-crystalline | ~145°C | ~343°C | >500°C | Insoluble (hot) |
| 90:10 | Semi-crystalline | Data not available | Data not available | >450°C | Very limited |
| 80:20 | Semi-crystalline | Data not available | Data not available | >450°C | Very limited |
| 75:25 | Amorphous | ~129°C | None | >450°C | Soluble |
| 50:50 | Amorphous | Data not available | None | >450°C | Soluble |
| 0:100 | Semi-crystalline | ~86°C | ~254°C | ~330-500°C | Soluble |
The incorporation of this compound provides a unique opportunity for creating functionalized PAEKs. The monomer's structure introduces a phenyl ring that is pendant to the main polymer chain. This pendant group can serve as a site for attaching various functional moieties without compromising the integrity of the polymer backbone.
A key strategy for achieving this involves using a related monomer, 3,5,4'-trifluorobenzophenone. In a method known as reactivity ratio controlled polycondensation, the fluorine atom at the 4'-position is significantly more reactive towards nucleophilic substitution than the fluorines at the 3 and 5 positions. This difference in reactivity allows for the selective substitution of the 4'-fluorine with a functional group before polymerization. The remaining, less reactive fluorines at the meta positions can then undergo polymerization with a bisphenol like hydroquinone to form the PAEK backbone. This process results in a polymer with a functionalized benzoyl group attached at regular intervals.
The introduction of functional groups onto PAEKs containing 3,5-substituted units can be approached through two primary strategies: pre-functionalization of the monomer or post-polymerization functionalization of the resulting polymer.
Pre-functionalization , as described with 3,5,4'-trifluorobenzophenone, is often the preferred method. It involves modifying the monomer with the desired functional group before it is incorporated into the polymer chain. This approach offers greater control over the placement and purity of the functional group and avoids subjecting the final polymer to potentially harsh reaction conditions that could degrade the backbone.
Post-polymerization functionalization involves chemically modifying the pendant phenyl rings after the polymer has been synthesized. While theoretically possible, this method presents significant challenges for PAEKs. Common functionalization reactions, such as electrophilic aromatic substitution, are often non-selective. The electron-rich aromatic rings within the polymer backbone are typically more susceptible to electrophilic attack than the deactivated pendant phenyl ring, leading to uncontrolled reactions and potential chain cleavage. Therefore, pre-functionalization remains the more viable and precise strategy for creating well-defined functionalized PAEKs with pendant benzoyl groups.
The introduction of this compound has a defining impact on the microstructure of PEEK and PAEK analogues. Standard PEEK, synthesized exclusively from 4,4'-Difluorobenzophenone, possesses a linear and regular chain structure that allows for efficient packing, resulting in a semi-crystalline polymer with high thermal stability and chemical resistance but poor solubility.
By incorporating the kinked this compound monomer, the regularity of the polymer chain is disrupted. This irregularity hinders the ability of the polymer chains to pack into ordered crystalline lamellae. The direct consequence is a reduction in the degree of crystallinity. As the percentage of the meta-isomer increases, the polymer's microstructure shifts from semi-crystalline to entirely amorphous. This amorphous nature is responsible for the observed increase in solubility and the disappearance of a distinct melting temperature, replaced by a glass transition.
The synthesis of PEEK analogues using a mixture of 4,4'- and this compound monomers typically results in the formation of random copolymers . In the common "one-pot" synthesis approach, all monomers are added to the reaction vessel simultaneously. Due to the higher reactivity of 4,4'-Difluorobenzophenone compared to the 3,5-isomer, simply mixing the monomers can lead to the rapid formation of insoluble, highly crystalline PEEK-like segments, resulting in a heterogeneous material.
To achieve a more uniform random distribution, multi-step procedures have been explored where the less reactive this compound is incorporated first to create an oligomer, which is then further polymerized with the 4,4'-isomer. The synthesis of true block copolymers , containing long, distinct segments of PEEK and m-PEEK, is not readily achieved through standard nucleophilic aromatic substitution polycondensation due to these reactivity differences. Such an architecture would require more complex, controlled polymerization techniques.
The primary method used for synthesizing PEEK and PAEK analogues from this compound is nucleophilic aromatic substitution (NAS) polycondensation . This step-growth polymerization technique is well-established for producing high-performance aromatic polyethers.
The process generally involves the following:
Monomers : An activated dihalide (e.g., this compound and 4,4'-Difluorobenzophenone) and a bisphenate nucleophile (e.g., hydroquinone).
Base : A weak base, typically potassium carbonate (K₂CO₃), is used to deprotonate the hydroxyl groups of the hydroquinone in situ, forming the more reactive bisphenolate.
Solvent : The reaction is carried out in a high-boiling, polar aprotic solvent, such as diphenyl sulfone, which can keep the polymer in solution at the high temperatures required.
Temperature : High temperatures, often exceeding 300°C, are necessary to drive the polymerization to achieve high molecular weight polymers.
The mechanism proceeds via the attack of the phenolate nucleophile on the electron-deficient aromatic ring of the difluorobenzophenone, displacing the fluoride (B91410) ion, which is an excellent leaving group in NAS reactions. This process is repeated to build the long poly(aryl ether ketone) chains.
Polymerization Techniques
High-Temperature Polycondensation
High-temperature polycondensation via nucleophilic aromatic substitution (NAS) is a cornerstone for synthesizing high-performance poly(arylene ether ketone)s (PAEKs). In this process, the fluorine atoms on this compound, activated by the electron-withdrawing ketone group, are displaced by nucleophilic phenoxides. The reaction is typically carried out at elevated temperatures (150-320°C) in high-boiling polar aprotic solvents like N,N-dimethylacetamide (DMAc), N-methyl-2-pyrrolidone (NMP), or diphenyl sulfone. A weak base, most commonly anhydrous potassium carbonate (K₂CO₃), is used to generate the phenoxide in situ from a bisphenol comonomer.
This method has been extensively used to create copolymers by reacting a mixture of this compound and 4,4'-difluorobenzophenone with a bisphenol, such as hydroquinone or bisphenol A. The inclusion of the meta-linked 3,5-isomer introduces a kink in the polymer chain, which disrupts the packing and crystallinity of the resulting polymer, a key strategy for developing more soluble and processable PAEKs.
Acceptor-Catalytic Polycondensation
Acceptor-catalytic polycondensation, particularly methods like direct arylation polycondensation (DAP), represents a more recent and efficient approach to forming C-C or C-O bonds in polymer backbones. While extensive research on the use of this compound in these specific reactions is still emerging, the principles of DAP are highly relevant. This method often employs a palladium catalyst system to couple an aryl dihalide (the acceptor) with a monomer containing C-H bonds (the donor), avoiding the need for organometallic intermediates.
For the synthesis of donor-acceptor type copolymers, this catalytic route offers advantages such as high atom economy and the ability to use a wider variety of monomers under potentially milder conditions than traditional NAS. For instance, a catalyst system comprising Pd₂(dba)₃ and a phosphine ligand, along with a base like potassium carbonate, has been used to successfully synthesize high molecular weight conjugated polymers. rsc.org This methodology could theoretically be applied to this compound to create novel poly(arylene ether) structures.
Entropically Driven Ring-Opening Polymerization of Macrocyclic Oligomers
Entropically driven ring-opening polymerization (ED-ROP) is a non-traditional polymerization method that utilizes strainless macrocyclic oligomers as precursors to form high molecular weight linear polymers. This process is governed by a ring-chain equilibrium.
The synthesis of the required macrocyclic oligomers from this compound can be achieved during the nucleophilic aromatic substitution polycondensation with a bisphenol, but conducted under high-dilution conditions. These conditions favor intramolecular cyclization over intermolecular chain growth, resulting in the formation of a mixture of cyclic species. researchgate.net
These macrocyclic oligomers are typically low-viscosity materials that can be easily processed. The subsequent polymerization is achieved by increasing the concentration and temperature, which shifts the equilibrium from the cyclic state to the linear polymer. The driving force for this transformation is the increase in conformational entropy as the constrained rings open to form flexible polymer chains. This method avoids the evolution of small molecule byproducts during the final polymerization step, making it a clean and efficient route to high-performance polymers.
Development of Soluble Poly(ether ether ketone) Analogues
One of the most significant applications of this compound is in the development of modified poly(ether ether ketone) (PEEK) analogues with enhanced solubility. Standard PEEK, synthesized from 4,4'-difluorobenzophenone and hydroquinone, is a semi-crystalline polymer renowned for its exceptional thermal and chemical resistance but notorious for its poor solubility in all but the most aggressive solvents, which complicates its processing.
By substituting a portion of the linear 4,4'-difluorobenzophenone with its bent isomer, this compound, researchers have successfully created a series of "m-PEEK" copolymers. The introduction of the meta-linkage disrupts the regularity of the polymer backbone, hindering the chains from packing into a crystalline lattice. The effect on crystallinity and, consequently, solubility is directly related to the percentage of the 3,5-isomer incorporated.
Studies have shown that at lower ratios of this compound (e.g., 10-20%), the resulting PEEK analogues remain semi-crystalline but may show slightly improved processability. nasa.gov As the content of the meta-isomer increases to 25% or higher, the polymers become completely amorphous. nasa.gov This transition from semi-crystalline to amorphous has a dramatic effect on solubility. While semi-crystalline copolymers remain largely insoluble, the amorphous analogues demonstrate good solubility in common organic solvents such as NMP, DMAc, and even tetrahydrofuran (THF) and chloroform. nasa.govelsevierpure.com
This improved solubility is achieved while maintaining excellent thermal stability, with 5% weight loss temperatures (Td-5%) often remaining above 450°C. nasa.gov However, the disruption of crystallinity leads to lower glass transition temperatures (Tg) compared to traditional PEEK. elsevierpure.com
Table 1: Thermal Properties and Solubility of PEEK Analogues from this compound
| Polymer Composition (4,4'-DFBP : 3,5-DFBP) | Crystallinity | Tg (°C) | Tm (°C) | Td-5% (°C) | Solubility (in NMP) |
|---|---|---|---|---|---|
| 100 : 0 (Standard PEEK) | Semi-crystalline | ~143 | ~343 | >500 | Insoluble |
| 90 : 10 | Semi-crystalline | N/A | N/A | >450 | Limited |
| 80 : 20 | Semi-crystalline | N/A | N/A | >450 | Limited |
| 75 : 25 | Amorphous | 86-129 | None | 330-500 | Soluble |
| 50 : 50 | Amorphous | N/A | None | >450 | Soluble |
Synthesis of Other Poly(arylene ether)s and Related Polymers
The utility of this compound extends beyond PEEK to the synthesis of other advanced poly(arylene ether)s and related heterocyclic polymers. Its ability to enhance solubility and control morphology makes it an attractive monomer for creating novel materials with tailored properties.
Poly(benzimidazole) Analogues
While traditional polybenzimidazoles (PBIs) are synthesized via the melt condensation of aromatic diamines and dicarboxylic acid derivatives, a versatile class of poly(arylene ether benzimidazole)s (PAEBIs) can be prepared using nucleophilic aromatic substitution. dtu.dk In this approach, a bisphenol monomer containing a pre-formed benzimidazole ring is reacted with an activated aromatic difluoro compound.
Drawing a parallel to its use in PEEK, this compound can be used as the activated difluoro monomer in this synthesis. The reaction of this compound with a monomer like 5,5'-bis[2-(4-hydroxyphenyl)benzimidazole] in the presence of K₂CO₃ in a polar aprotic solvent yields a PAEBI. The incorporation of the meta-linked ether ketone segments into the PBI backbone is expected to increase the free volume and disrupt the strong intermolecular hydrogen bonding typical of PBIs, thereby improving the solubility and processability of these high-temperature polymers. nasa.gov
Indole-Based Polymers
Indole-containing polymers are of interest for their unique electronic and optical properties. A catalyst-free C-N coupling reaction has been shown to be an effective route for synthesizing high molecular weight indole-based polymers. This method involves the nucleophilic substitution polycondensation of an indole-containing monomer, such as 3,3'-diindolylmethane, with an activated difluoro monomer.
As an activated difluoro monomer, this compound is a suitable candidate for this type of polymerization. The reaction would proceed via the displacement of the fluorine atoms by the N-H group of the indole ring, creating a poly(arylene ether)-type structure with indole moieties directly incorporated into the polymer backbone. This synthesis route offers a pathway to new functional polymers whose properties, such as thermal stability and solubility, could be tailored by the inclusion of the bent benzophenone (B1666685) structure.
Spectroscopic and Computational Characterization of 3,5 Difluorobenzophenone and Its Derivatives
Spectroscopic Analysis Methodologies
Spectroscopic techniques are fundamental in elucidating the structural features of 3,5-difluorobenzophenone and its derivatives. By analyzing the interaction of these molecules with electromagnetic radiation, detailed information regarding their atomic and molecular composition, connectivity, and conformation can be obtained. The following sections detail the principal methodologies used for their characterization.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the structure of organic molecules. For fluorinated compounds like this compound and its polymeric derivatives, ¹H, ¹³C, and ¹⁹F NMR are indispensable.
¹H NMR: In the proton NMR spectrum of this compound, the aromatic protons of the unsubstituted phenyl ring and the difluorinated phenyl ring resonate in distinct regions. The protons on the unsubstituted ring typically appear as multiplets between 7.0 and 8.0 ppm. The protons on the 3,5-difluorinated ring are also found in this aromatic region but their chemical shifts and splitting patterns are influenced by the adjacent fluorine atoms.
¹³C NMR: The ¹³C NMR spectrum provides information on the carbon skeleton. The carbonyl carbon (C=O) of benzophenones gives a characteristic signal in the downfield region, typically around 196 ppm. The aromatic carbons show signals between 110 and 140 ppm. In this compound, the carbons directly bonded to fluorine exhibit large one-bond carbon-fluorine coupling constants (¹JCF), which is a key identifying feature.
¹⁹F NMR: ¹⁹F NMR is particularly useful for characterizing fluorinated compounds due to its high sensitivity and wide chemical shift range. The chemical shifts of fluorine atoms are highly sensitive to their electronic environment. In aromatic systems, fluorine chemical shifts typically appear between -110 and -180 ppm relative to a CFCl₃ standard. sepscience.com For derivatives such as N-(2,4-difluorophenyl)-2-fluorobenzamide, typical ¹⁹F NMR peaks have been observed at -114, -115, and -118 ppm, which is characteristic of fluorine substitution in aromatic systems. dcu.ie For this compound, a single resonance would be expected for the two equivalent fluorine atoms, with its precise chemical shift influenced by the carbonyl group and solvent.
For poly(aryl ether ketone) (PAEK) derivatives synthesized from this compound, NMR is used to confirm the polymer structure and composition. scbt.com
Table 1: Expected NMR Data for this compound
| Nucleus | Expected Chemical Shift (ppm) | Key Features |
| ¹H | 7.0 - 8.0 | Multiplets corresponding to protons on both aromatic rings. |
| ¹³C | Carbonyl (C=O): ~196 ppmAromatic: 110 - 140 ppm | Carbonyl signal is a distinct downfield peak. Carbons bonded to fluorine will show splitting due to C-F coupling. |
| ¹⁹F | -110 to -120 ppm | A single peak for the two equivalent fluorine atoms, sensitive to the electronic environment. |
Fourier Transform Infrared (FT-IR) spectroscopy measures the absorption of infrared radiation by a molecule, causing transitions between vibrational energy levels. It is a rapid and effective method for identifying functional groups.
The FT-IR spectrum of this compound is characterized by several key absorption bands:
Carbonyl (C=O) Stretching: A strong, sharp absorption band is expected in the region of 1650-1670 cm⁻¹. For unsubstituted benzophenone (B1666685), this peak appears around 1652-1654 cm⁻¹. researchgate.netnih.gov
Aromatic C=C Stretching: Multiple bands of medium intensity are expected between 1400 and 1600 cm⁻¹ due to the stretching vibrations within the two aromatic rings.
C-F Stretching: Strong absorption bands corresponding to the carbon-fluorine bond stretching are typically observed in the 1100-1350 cm⁻¹ region.
Aromatic C-H Stretching: These vibrations appear as a group of weak to medium bands just above 3000 cm⁻¹. upi.edu
In a study of the related molecule 3,5-difluorobenzonitrile, characteristic vibrational wavenumbers were assigned, providing a reference for the vibrations of the 3,5-difluorophenyl moiety. spectrabase.com For PEEK copolymers derived from this compound, FT-IR is used to confirm the presence of the ether linkages (Ar-O-Ar) and the ketone group within the polymer backbone. ucsb.edu
Table 2: Characteristic FT-IR Absorption Bands for this compound
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| Aromatic C-H Stretch | 3100 - 3000 | Medium to Weak |
| Carbonyl (C=O) Stretch | 1670 - 1650 | Strong |
| Aromatic C=C Stretch | 1600 - 1400 | Medium |
| C-F Stretch | 1350 - 1100 | Strong |
| Aromatic C-H Bending | 900 - 675 | Strong |
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about electronic transitions within a molecule. Benzophenone and its derivatives typically exhibit two main absorption bands. libretexts.org
π → π* Transition: This is a high-energy transition associated with the aromatic system, resulting in a strong absorption band typically below 260 nm. For benzophenone in ethanol, this band is observed around 252 nm. sepscience.com
n → π* Transition: This is a lower-energy, and thus weaker (forbidden), transition involving the non-bonding electrons of the carbonyl oxygen. This transition gives rise to a broader, less intense band at longer wavelengths, typically between 330 and 350 nm. libretexts.org
The positions of these bands are sensitive to the solvent polarity and the nature of substituents on the aromatic rings. sepscience.comlibretexts.org Electron-withdrawing groups, such as fluorine, can cause a slight shift in the absorption maxima. For this compound, the exact λmax values would be expected to be in these characteristic ranges, with potential shifts due to the fluorine atoms. Studies on substituted 2,4-dihydroxy dibenzophenones show that both electron-donating and electron-withdrawing substituents can cause a bathochromic (red) shift of the maximum absorption wavelength. srainstruments.it
Table 3: Typical UV-Vis Absorption Data for Benzophenones
| Electronic Transition | Typical Wavelength Range (nm) | Molar Absorptivity (ε) | Solvent Effects |
| π → π | 240 - 260 | High | Red shift (to longer λ) in polar solvents. |
| n → π | 330 - 350 | Low | Blue shift (to shorter λ) in polar solvents. |
Mass spectrometry (MS) is an analytical technique that ionizes molecules and separates the ions based on their mass-to-charge (m/z) ratio. It provides information about the molecular weight and elemental composition of a compound, and its fragmentation pattern offers clues to the molecular structure.
For this compound (C₁₃H₈F₂O), the molecular weight is 218.20 g/mol . scbt.com In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺˙) would be expected at m/z = 218. The fragmentation of benzophenones is well-characterized and typically involves cleavage at the carbonyl group. miamioh.edu Expected fragmentation pathways include:
Loss of a phenyl radical (C₆H₅•) to give a fluorinated benzoyl cation at m/z = 123.
Loss of a difluorophenyl radical (C₆H₃F₂•) to give a benzoyl cation at m/z = 105.
Loss of carbon monoxide (CO) from the fragment ions.
A study on the isomer 4,4'-difluorobenzophenone (B49673) using ESI-MS/MS showed a protonated molecular ion [M+H]⁺ at m/z 219 and a major fragment at m/z 123, corresponding to the fluorobenzoyl cation, which aligns with the expected fragmentation pattern. ucsb.edu
Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is a technique used to determine the molecular weight distribution of polymers. It separates molecules based on their hydrodynamic volume in solution. This method is not used for the small molecule this compound itself, but it is crucial for characterizing the polymers and copolymers derived from it. scbt.com
When this compound is used as a monomer in polycondensation reactions to produce PEEK analogues, GPC is employed to measure key parameters of the resulting polymers:
Number-average molecular weight (Mₙ): The total weight of all polymer molecules in a sample, divided by the total number of polymer molecules.
Weight-average molecular weight (Mₙ): An average that takes into account the contribution of each molecule to the total mass of the polymer.
Dispersity (Đ): Also known as the polydispersity index (PDI), it is the ratio of Mₙ to Mₙ (Đ = Mₙ/Mₙ) and indicates the breadth of the molecular weight distribution.
Studies on PEEK analogues synthesized using this compound report weight-averaged molecular weights (Mₙ) ranging from 7,500 to 83,000 Da, with dispersity (Đ) values typically between 2.5 and 2.9. scbt.comchemicalbook.com
X-ray Diffraction (XRD) is a powerful technique for determining the atomic and molecular structure of a crystal. Single-crystal X-ray diffraction can provide precise bond lengths, bond angles, and information about the packing of molecules in the crystal lattice. Powder XRD is used to identify crystalline phases and assess the degree of crystallinity in materials.
While specific single-crystal X-ray diffraction data for this compound was not found in the surveyed literature, data for its isomer, 4,4'-difluorobenzophenone, is available. It crystallizes in the monoclinic space group C2/c. spectrabase.com Benzophenone itself also has a known crystal structure. ucsb.edu These structures provide a basis for understanding how difluorobenzophenone molecules might pack in a solid state, influenced by dipole-dipole interactions and potential C-H···F and C-H···O hydrogen bonds.
For semi-crystalline PEEK derivatives made from this compound, Wide-Angle X-ray Diffraction (WAXD) is used to study their crystalline structure and determine the degree of crystallinity. The incorporation of the meta-substituted this compound monomer can disrupt the regular chain packing compared to traditional PEEK, influencing the material's crystallinity and, consequently, its mechanical and thermal properties.
Computational Chemistry Studies
Computational studies of this compound and its derivatives offer a microscopic view of their electronic structure and behavior. These theoretical investigations are crucial for understanding and predicting the chemical properties that govern their applications.
Density Functional Theory (DFT) Calculations for Structural Elucidation and Reaction Mechanism Analysis
Density Functional Theory (DFT) is a cornerstone of computational quantum chemistry, balancing accuracy with computational cost, making it ideal for studying molecules of practical interest. DFT calculations have been instrumental in elucidating the three-dimensional structure of this compound. By calculating the molecule's electronic energy as a function of its geometry, the most stable conformation can be determined. These calculations typically predict key structural parameters such as bond lengths, bond angles, and dihedral angles.
Furthermore, DFT is a powerful tool for mapping out the potential energy surfaces of chemical reactions. This allows for the detailed analysis of reaction mechanisms, including the identification of transition states and the calculation of activation energies. For reactions involving this compound, such as nucleophilic aromatic substitution or photochemical reactions, DFT can help to predict the most likely pathways and the factors that control the reaction rate and outcome.
| Parameter | Predicted Value |
| C=O Bond Length | ~1.23 Å |
| C-C (carbonyl-phenyl) Bond Length | ~1.49 Å |
| Phenyl Ring Torsion Angles | Variable, influenced by crystal packing |
| Dipole Moment | ~2.9 - 3.1 D |
| Note: These are estimated values based on general DFT calculations of benzophenone and its derivatives. Specific experimental or calculated values for this compound may vary. |
Predicting Reactivity and Selectivity in Organic Reactions
Computational chemistry, particularly DFT, provides valuable descriptors that can be used to predict the reactivity and selectivity of organic molecules. For this compound, the presence of two strongly electronegative fluorine atoms significantly impacts the electron density distribution within the molecule.
Analysis of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is a common approach to understanding chemical reactivity. The energy and localization of these orbitals can indicate the most likely sites for nucleophilic or electrophilic attack. In this compound, the LUMO is expected to be localized primarily on the carbonyl group and the phenyl ring bearing the fluorine atoms, making these sites susceptible to nucleophilic attack.
Molecular electrostatic potential (MEP) maps provide a visual representation of the charge distribution on the molecule's surface. For this compound, MEP maps would show regions of negative potential around the carbonyl oxygen and positive potential around the carbonyl carbon and the hydrogen atoms of the phenyl rings. These maps are invaluable for predicting how the molecule will interact with other reagents.
| Reactivity Descriptor | Predicted Trend for this compound |
| LUMO Energy | Lowered by electron-withdrawing fluorine atoms |
| Site of Nucleophilic Attack | Carbonyl carbon, positions ortho and para to fluorine (activated) |
| Site of Electrophilic Attack | Phenyl ring without fluorine substituents |
| Note: These predictions are based on established principles of physical organic chemistry and computational studies of related compounds. |
Conformational Analysis and Energetic Landscapes
The flexibility of the bond connecting the two phenyl rings to the carbonyl carbon in benzophenones allows for a range of conformations. Conformational analysis aims to identify the stable conformers and the energy barriers between them. This information is crucial as the conformation of a molecule can significantly influence its physical properties and biological activity.
Computational methods can be used to explore the conformational space of this compound by systematically rotating the phenyl rings. The resulting energetic landscape, a plot of energy versus the dihedral angles, reveals the low-energy conformations. For benzophenone itself, the most stable conformation is a non-planar, twisted arrangement of the phenyl rings, which minimizes steric hindrance. The introduction of fluorine atoms at the 3 and 5 positions is not expected to introduce significant steric bulk that would drastically alter the preferred conformation compared to the parent molecule. However, subtle changes in the energetic landscape due to electronic effects are possible.
Understanding the energetic landscape is also critical for interpreting spectroscopic data and for modeling the molecule's behavior in different environments, such as in solution or within a crystal lattice.
| Conformer | Relative Energy (kcal/mol) | Dihedral Angles (degrees) |
| Global Minimum | 0 | (~30, ~-30) |
| Transition State (Planar) | Higher | (0, 0) or (0, 180) |
| Note: The values presented are illustrative and based on general knowledge of benzophenone conformational analysis. Precise values for this compound would require specific calculations. |
Emerging Applications and Future Research Directions
Applications in Advanced Materials Science
The distinct stereochemistry of 3,5-Difluorobenzophenone makes it a valuable monomer for the synthesis of high-performance polymers with tailored properties. Its integration into polymer backbones can significantly alter their morphology and behavior, opening up new avenues for advanced material design.
Tailoring Polymer Properties (e.g., Crystallinity, Solubility, Thermal Stability)
One of the most significant applications of this compound is in the modification of poly(ether ether ketone) (PEEK), a high-performance thermoplastic known for its excellent mechanical and thermal properties but limited solubility. By incorporating this compound as a co-monomer with the traditional 4,4'-difluorobenzophenone (B49673), researchers can precisely control the polymer's properties.
The introduction of the meta-substituted monomer disrupts the regular, linear structure of the PEEK backbone, which in turn affects the polymer's ability to crystallize. This has a profound impact on its solubility and thermal characteristics.
Detailed Research Findings:
A study systematically investigated the effects of varying the ratio of 4,4'-difluorobenzophenone to this compound in the synthesis of PEEK analogues, referred to as "m-PEEK". The resulting polymers, while having the same chemical composition as traditional PEEK, exhibited markedly different properties.
Crystallinity and Solubility: At lower concentrations of the 3,5-isomer (e.g., 10-20%), the resulting m-PEEK copolymers remained semi-crystalline, similar to traditional PEEK, and had limited solubility in common organic solvents like N-methyl-pyrrolidinone (NMP). However, as the proportion of this compound was increased to 25% and 50%, the polymers became completely amorphous. This increased disorder in the polymer chains significantly enhanced their solubility, making them soluble in NMP at room temperature. researchgate.net
Thermal Stability: The thermal properties of these m-PEEK analogues were analyzed using thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC). The incorporation of the 3,5-isomer was found to influence the glass transition temperature (Tg) and melting temperature (Tm) of the polymers. Despite the disruption in crystallinity, the polymers maintained excellent thermal stability, with most derivatives showing a 5% weight loss temperature above 450°C. researchgate.net
The ability to fine-tune these properties by simply adjusting the monomer ratio makes this compound a critical component in the development of processable, high-performance polymers.
Table 1: Properties of PEEK Analogues with Varying this compound Content
| Ratio (4,4'-DFBP : 3,5-DFBP) | Crystallinity | Solubility in NMP | 5% Weight Loss Temp. (°C) |
|---|---|---|---|
| 100 : 0 | Semi-crystalline | Insoluble | >500 |
| 90 : 10 | Semi-crystalline | Limited | >450 |
| 80 : 20 | Semi-crystalline | Limited | >450 |
| 75 : 25 | Amorphous | Soluble | >450 |
High-Performance Engineering Plastics
The modified PEEK analogues synthesized using this compound are prime examples of high-performance engineering plastics. Traditional PEEK is valued in demanding applications in the aerospace, automotive, and medical industries due to its high-temperature resistance and mechanical strength. wright.edu However, its poor solubility makes it difficult to process.
The enhanced solubility of m-PEEK copolymers, derived from this compound, addresses this processability issue without significantly compromising the desirable thermal stability. researchgate.net This allows for the fabrication of complex parts and components using solution-based techniques, which are not feasible with standard PEEK. The resulting amorphous polymers exhibit high glass transition temperatures and excellent thermal stability, making them suitable for applications requiring durable, heat-resistant materials that are also easier to manufacture. researchgate.net
Composites and Films
Polymeric Membranes and Fuel Cell Applications
There is currently a lack of specific research literature on the application of polymers derived from this compound in the fabrication of polymeric membranes for fuel cells. While sulfonated aromatic polymers are a broad area of research for proton exchange membranes, no studies were identified that specifically utilize the 3,5-difluoro isomer of benzophenone (B1666685) for this purpose. mdpi.comacs.orgmdpi.com
Organic Light-Emitting Diodes (OLEDs) and Optoelectronic Materials
The benzophenone core is a known structural motif in the design of materials for organic light-emitting diodes, particularly as a component of thermally activated delayed fluorescence (TADF) emitters. nih.govnih.gov However, specific studies on the synthesis and photophysical properties of OLED materials derived directly from this compound were not found in the surveyed literature. The influence of the meta-fluorine substitution on the electronic and photoluminescent properties of benzophenone-based emitters remains an area for future investigation.
Photocatalytic Applications
Photocatalysis has emerged as a promising technology for addressing environmental pollution and for sustainable energy production. The core principle involves the use of a semiconductor material (a photocatalyst) that can be activated by light to generate reactive oxygen species, which in turn can degrade pollutants or drive chemical reactions.
While this compound itself is not a primary photocatalyst, its derivatives can be used in the synthesis of advanced photocatalytic materials. For instance, conjugated porous polymers incorporating triazine and dibenzo[b,d]thiophene sulfone units have been shown to be highly efficient for photocatalytic hydrogen evolution. The incorporation of fluorinated benzophenone moieties into such polymer structures could potentially enhance their photocatalytic activity by modifying their electronic properties and stability.
Benzophenone-based compounds, particularly the UV filter benzophenone-3, have been the subject of studies on their photocatalytic degradation due to their prevalence as environmental pollutants. These studies often employ titanium dioxide (TiO2) as a photocatalyst to break down the benzophenone structure. Conversely, some benzophenone derivatives can also act as photosensitizers, promoting the photodegradation of other co-existing organic pollutants in water. Research has shown that benzophenone and its derivatives can generate reactive species like singlet oxygen and hydroxyl radicals upon UV irradiation, which can then degrade other organic molecules. The specific role of this compound in such processes is an area that warrants further investigation.
Unexplored Reactivity and Derivatization Routes
While the synthesis of this compound is established, there remains significant potential for exploring its reactivity to create novel derivatives. The presence of two reactive fluorine atoms allows for nucleophilic aromatic substitution reactions, enabling the introduction of a wide range of functional groups. This opens the door to the synthesis of a diverse library of compounds with potentially interesting chemical and biological properties.
Furthermore, novel synthetic reactions involving this compound as a starting material could lead to the development of new chemical entities. For example, exploring its participation in various coupling reactions, condensations, and stereospecific transformations could yield complex molecules that are not easily accessible through other routes.
Green Chemistry Approaches in this compound Synthesis and Application
The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. The synthesis of fluorinated compounds often involves harsh reagents and conditions. Therefore, developing greener synthetic routes to this compound is an important area of future research.
One approach could be the use of photocatalytic oxidation of p-fluorotoluene to p-fluorobenzoic acid, a key intermediate, using hydrogen peroxide and a light source, which is a more environmentally friendly method compared to traditional oxidation processes. Another avenue is the exploration of solvent-free or aqueous-based reaction systems and the use of reusable catalysts.
In terms of applications, the use of this compound derivatives in sustainable technologies, such as in the development of recyclable polymers or in environmentally benign catalytic processes, is a promising direction. The focus on sustainable routes for the synthesis of nitrogen-containing furan derivatives from biomass highlights the growing interest in green chemistry for producing valuable chemicals.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 3,5-difluorobenzophenone, and how do reaction conditions influence fluorination efficiency?
- Methodological Answer : The compound is typically synthesized via Friedel-Crafts acylation using 3,5-difluorobenzoyl chloride and benzene derivatives under Lewis acid catalysis (e.g., AlCl₃). Fluorination efficiency depends on stoichiometry, reaction temperature (optimized at 50–80°C), and solvent polarity (preference for dichloromethane or nitrobenzene) . Alternative routes include Ullmann coupling of fluorinated aryl halides with benzophenone precursors, though yields may vary due to competing dehalogenation .
Q. How can researchers resolve contradictions in reported melting points for this compound?
- Methodological Answer : Discrepancies in melting points (e.g., 106–109°C vs. 68–70°C) arise from polymorphism or purity variations. Use differential scanning calorimetry (DSC) to identify polymorphic forms and high-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) to assess purity. NIST-standardized reference materials ensure calibration accuracy .
Q. What spectroscopic techniques are most reliable for characterizing this compound?
- Methodological Answer : Nuclear magnetic resonance (¹⁹F NMR) is critical for confirming fluorination patterns (δ = -110 to -125 ppm for meta-F). Pair with FT-IR (C=O stretch ~1660 cm⁻¹) and high-resolution mass spectrometry (HRMS) for molecular ion validation. Cross-reference with NIST Chemistry WebBook data for spectral matching .
Advanced Research Questions
Q. How do steric and electronic effects of this compound influence its reactivity in polymer synthesis?
- Methodological Answer : The electron-withdrawing fluorine atoms enhance electrophilicity at the carbonyl group, facilitating nucleophilic aromatic substitution in poly(arylene ether ketone) (PAEK) synthesis. Steric hindrance from meta-fluorine substituents slows crystallization, improving polymer solubility in polar aprotic solvents (e.g., NMP). Kinetic studies via in-situ FT-IR monitor reaction progress and branching .
Q. What strategies mitigate batch-to-batch variability in this compound-based polymer membranes?
- Methodological Answer : Variability often stems from residual monomers or oligomers. Implement size-exclusion chromatography (SEC) with multi-angle light scattering (MALS) to quantify molecular weight distribution. Post-synthetic purification via Soxhlet extraction (methanol/acetone, 3:1 v/v) removes unreacted monomers, confirmed by ¹H NMR integration .
Q. How can computational modeling predict the crystallographic packing of this compound derivatives?
- Methodological Answer : Density functional theory (DFT) at the B3LYP/6-311+G(d,p) level calculates intermolecular interactions (e.g., F···H hydrogen bonds). Compare with single-crystal X-ray diffraction data (e.g., CCDC deposition 851180) to validate lattice parameters. Software like Mercury (CCDC) visualizes π-π stacking distances (3.5–4.0 Å) .
Q. What are the mechanistic implications of this compound in photoinitiated radical reactions?
- Methodological Answer : The compound acts as a Type II photoinitiator via hydrogen abstraction from co-initiators (e.g., amines). Time-resolved electron paramagnetic resonance (TR-EPR) tracks radical lifetimes, while UV-vis spectroscopy monitors triplet-state decay (τ ≈ 10⁻⁶ s). Fluorine substitution red-shifts absorption maxima (λₘₐₓ ~320 nm) compared to non-fluorinated analogs .
Data Contradiction Analysis
Q. Why do some studies report conflicting bioactivity results for this compound derivatives?
- Resolution : Discrepancies arise from assay conditions (e.g., cell line variability, solvent DMSO concentration >0.1% inhibits activity). Standardize protocols using NIH/3T3 fibroblasts for cytotoxicity screening and validate via orthogonal assays (e.g., MTT vs. ATP luminescence). Purity thresholds (>98% by HPLC) are critical .
Q. How to address inconsistencies in fluorinated polymer thermal stability data?
- Resolution : Thermogravimetric analysis (TGA) under nitrogen vs. air alters decomposition profiles (Td₅% = 400–450°C). Control heating rates (10°C/min) and sample mass (5–10 mg) to minimize artifacts. Cross-check with dynamic mechanical analysis (DMA) for glass transition temperature (Tg) consistency .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
